1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 242021. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tris(ethenyl)-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3Si3/c1-7-13(4)10-14(5,8-2)12-15(6,9-3)11-13/h7-9H,1-3H2,4-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTLTBONLZSBJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O1)(C)C=C)(C)C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25587-81-9 | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25587-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1063229 | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3901-77-7, 68082-23-5 | |

| Record name | 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3901-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003901777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclosiloxanes, Me vinyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068082235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3901-77-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethyl-2,4,6-trivinylcyclotrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylvinyl cyclosiloxanes | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane, commonly referred to as V3D3, is a cyclic organosilicon compound with the chemical formula C₉H₁₈O₃Si₃.[1][2][3] It is characterized by a six-membered ring of alternating silicon and oxygen atoms, with each silicon atom bearing one methyl group and one vinyl group. This unique structure imparts a combination of thermal stability, reactivity, and low viscosity, making it a valuable precursor in the synthesis of a wide array of silicone-based materials. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and polymerization, and a summary of its spectral data. The primary applications of this compound are in polymer chemistry, particularly in the production of silicone rubbers, resins, and coatings through ring-opening polymerization.[4] While its direct application in drug development is not prominent, its use in biocompatible coatings for medical devices represents an area of interest.

Chemical and Physical Properties

This compound is a colorless to light yellowish transparent liquid at room temperature.[2] It is a volatile compound with a boiling point of 80°C at 20 mmHg.[2] The physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O₃Si₃ | [1][2][3] |

| Molecular Weight | 258.49 g/mol | [1][2][3][5] |

| Appearance | Colorless to yellowish transparent liquid | [2] |

| Density | 0.967 g/cm³ | [2] |

| Melting Point | < 0 °C | |

| Boiling Point | 80 °C at 20 mmHg | [2] |

| Flash Point | > 65 °C | [2] |

| Refractive Index | 1.448 | [2] |

| Vapor Pressure | 0.428 mmHg at 25°C | [2] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 3901-77-7 | [1][5][6] |

| IUPAC Name | 2,4,6-triethenyl-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane | [3] |

| InChIKey | BVTLTBONLZSBJC-UHFFFAOYSA-N | [3] |

| SMILES | C[Si]1(O--INVALID-LINK--(C)C=C">Si(C)C=C)C=C | [3] |

| Synonyms | Methylvinylsiloxane cyclic trimer, Trimethyltrivinylcyclotrisiloxane | [1][6] |

Spectral Data

The structural characterization of this compound is typically performed using a combination of spectroscopic techniques.

Table 3: Summary of Spectroscopic Data

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to the vinyl protons (CH=CH₂) and methyl protons (-CH₃) are expected. |

| ¹³C NMR | Resonances for the vinyl carbons and methyl carbons are expected. |

| FT-IR | Characteristic absorption bands for Si-O-Si stretching, C=C stretching (vinyl), and Si-CH₃ vibrations. The NIST WebBook provides a reference spectrum.[7] |

| Mass Spectrometry | The electron ionization mass spectrum shows a prominent peak at m/z 243, corresponding to the loss of a methyl group. Other significant fragments are observed at m/z 215 and 203.[5] |

Experimental Protocols

Synthesis of this compound via Hydrolysis of Dichloromethylvinylsilane

This protocol describes a general method for the synthesis of cyclosiloxanes from the corresponding dichlorosilane.

Materials:

-

Dichloromethylvinylsilane

-

Deionized water

-

Sodium bicarbonate (or other suitable base for neutralization)

-

Anhydrous sodium sulfate (for drying)

-

Diethyl ether (or other suitable organic solvent)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser.

-

Add a measured amount of deionized water to the flask.

-

Slowly add dichloromethylvinylsilane to the dropping funnel.

-

With vigorous stirring, add the dichloromethylvinylsilane dropwise to the water. The reaction is exothermic and will produce hydrogen chloride gas, which should be properly vented.[8]

-

After the addition is complete, continue stirring the mixture for a specified time to ensure complete hydrolysis.

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with deionized water, a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Note: This is a generalized procedure. The specific stoichiometry, reaction times, and temperatures should be optimized for the desired yield and purity.[8][9]

Anionic Ring-Opening Polymerization (AROP)

This protocol outlines the general procedure for the anionic ring-opening polymerization of this compound to form polyvinylmethylsiloxane.

Materials:

-

This compound (monomer)

-

Anhydrous toluene (or other suitable solvent)

-

Anionic initiator (e.g., n-butyllithium, potassium silanolate)

-

Terminating agent (e.g., chlorotrimethylsilane)

-

Schlenk line or glovebox for inert atmosphere operations

-

Syringes for transfer of reagents

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound monomer in anhydrous toluene in a flame-dried Schlenk flask.

-

Using a syringe, add the anionic initiator to the monomer solution at the desired temperature.

-

Allow the polymerization to proceed for the desired time, monitoring the reaction progress by techniques such as gel permeation chromatography (GPC) or NMR spectroscopy.

-

To terminate the polymerization, add a stoichiometric amount of a terminating agent, such as chlorotrimethylsilane.

-

The resulting polymer can be precipitated by adding the reaction mixture to a non-solvent like methanol.

-

The precipitated polymer is then collected by filtration and dried under vacuum.

Signaling Pathways and Experimental Workflows

While this compound is not typically associated with biological signaling pathways in drug development, its synthesis and polymerization processes can be represented as logical workflows.

Diagram 1: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Diagram 2: Anionic Ring-Opening Polymerization (AROP) Mechanism

Caption: Generalized mechanism of anionic ring-opening polymerization.

Diagram 3: Cationic Ring-Opening Polymerization (CROP) Mechanism

Caption: Generalized mechanism of cationic ring-opening polymerization.

Conclusion

This compound is a versatile and reactive cyclic siloxane monomer. Its well-defined chemical and physical properties, coupled with its ability to undergo controlled ring-opening polymerization, make it a cornerstone in the synthesis of advanced silicone materials. While its direct role in drug development is limited, the biocompatible and tunable nature of the polymers derived from it offer potential in medical device coatings and related biomedical applications. This guide provides foundational technical information to aid researchers and scientists in leveraging the unique properties of this compound in their respective fields.

References

- 1. Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- [webbook.nist.gov]

- 2. lookchem.com [lookchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 5. Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | C9H18O3Si3 | CID 77507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- [webbook.nist.gov]

- 7. Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- [webbook.nist.gov]

- 8. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 9. Experiments - Rate of hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

An In-Depth Technical Guide to 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (CAS 3901-77-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane, a key organosilicon compound with the CAS number 3901-77-7. This document details its physicochemical properties, synthesis, characterization, and significant applications, particularly in polymer chemistry. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols and data to facilitate its use in research and development. The unique combination of a cyclotrisiloxane ring with reactive vinyl groups makes this compound a versatile building block for the synthesis of advanced silicone-based materials.[1][2]

Introduction

This compound, also known as methylvinylsiloxane cyclic trimer, is a cyclic organosilicon compound.[3][4] Its structure, consisting of a six-membered ring of alternating silicon and oxygen atoms with both methyl and vinyl substituents on each silicon atom, imparts a unique combination of stability and reactivity.[5] The strained cyclotrisiloxane ring is susceptible to ring-opening polymerization, while the vinyl groups provide sites for crosslinking and other chemical modifications.[5][6] These characteristics make it an essential monomer and crosslinking agent in the synthesis of a wide range of silicone polymers, including silicone rubbers and vinyl silicone oils.[2][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈O₃Si₃ | [4][8] |

| Molecular Weight | 258.49 g/mol | [3][8] |

| Appearance | Colorless to yellowish transparent liquid | [4][8] |

| Density | 0.967 g/cm³ at 25°C | [4][8] |

| Boiling Point | 80°C at 20 mmHg | [4] |

| Melting Point | < 0°C | [4][8] |

| Flash Point | 64.2°C | [8] |

| Refractive Index | 1.448 at 20°C | [4] |

| Vapor Pressure | 0.428 mmHg at 25°C | [4] |

| EINECS Number | 223-458-5 | [4][8] |

| InChIKey | BVTLTBONLZSBJC-UHFFFAOYSA-N | [3] |

| IUPAC Name | 2,4,6-triethenyl-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane | [3] |

Synthesis

The primary method for the synthesis of this compound involves the controlled hydrolysis of dichloromethylvinylsilane.[4] This process leads to the formation of a mixture of cyclic and linear siloxanes, from which the desired trimer can be isolated.

Experimental Protocol: Hydrolysis of Dichloromethylvinylsilane

Materials:

-

Dichloromethylvinylsilane (CAS: 124-70-9)[4]

-

Deionized water

-

A suitable organic solvent (e.g., diethyl ether or toluene)

-

A weak base for neutralization (e.g., sodium bicarbonate)

-

Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, a solution of dichloromethylvinylsilane in an organic solvent is prepared.

-

The flask is cooled in an ice bath to maintain a low temperature during the reaction.

-

Deionized water is added dropwise to the stirred solution from the dropping funnel. The rate of addition is controlled to manage the exothermic reaction and the evolution of hydrogen chloride gas.

-

After the addition is complete, the mixture is allowed to stir for several hours at room temperature to ensure complete hydrolysis and condensation.

-

The reaction mixture is then neutralized with a weak base, such as a saturated solution of sodium bicarbonate, until the aqueous layer is no longer acidic.

-

The organic layer is separated, washed with deionized water, and dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting mixture of cyclic and linear siloxanes is then subjected to fractional distillation under vacuum to isolate the this compound trimer.[9]

Characterization

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the compound.

¹H NMR (Proton NMR):

-

Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Expected Chemical Shifts:

-

The protons of the methyl groups directly attached to the silicon atoms are expected to appear as a sharp singlet in the upfield region.

-

The protons of the vinyl groups will show a more complex multiplet pattern in the downfield region, characteristic of a -CH=CH₂ system.

-

¹³C NMR (Carbon-13 NMR):

-

Sample Preparation: Similar to ¹H NMR, the sample is dissolved in a deuterated solvent.

-

Expected Chemical Shifts:

-

The carbon atoms of the methyl groups will appear as a single peak at a low chemical shift.

-

The two carbon atoms of the vinyl groups will each give a distinct signal at higher chemical shifts.

-

²⁹Si NMR (Silicon-29 NMR):

-

Sample Preparation: A more concentrated solution in a suitable deuterated solvent is typically required.

-

Expected Chemical Shifts: A single resonance is expected, confirming the presence of a single type of silicon environment in the symmetric cyclotrisiloxane ring.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | =C-H stretching (vinyl) |

| ~2960 | C-H stretching (methyl) |

| ~1600 | C=C stretching (vinyl) |

| ~1410 | Si-CH=CH₂ deformation |

| ~1260 | Si-CH₃ deformation |

| 1020-1080 | Si-O-Si stretching (cyclic) |

| ~960 | =C-H out-of-plane bending (vinyl) |

| ~790 | Si-C stretching |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to determine the purity of the compound and to confirm its molecular weight.

Experimental Conditions:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: Optimized to ensure volatilization without thermal degradation.

-

Oven Program: A temperature ramp is used to achieve good separation from any impurities.

-

MS Detector: Electron ionization (EI) at 70 eV is typically used.

Expected Results:

-

The gas chromatogram should show a major peak corresponding to the this compound.

-

The mass spectrum will show the molecular ion peak (M⁺) and a characteristic fragmentation pattern resulting from the loss of methyl and vinyl groups. A prominent peak corresponding to the loss of a methyl group ([M-15]⁺) is commonly observed.

Key Applications and Experimental Protocols

This compound is a cornerstone in the synthesis of advanced silicone materials due to its ability to undergo ring-opening polymerization and hydrosilylation reactions.

Ring-Opening Polymerization (ROP)

Both anionic and cationic ROP can be employed to synthesize linear poly(methylvinylsiloxane)s. The high ring strain of the cyclotrisiloxane makes it highly reactive in these polymerizations.[10]

Initiators: Strong bases such as potassium hydroxide (KOH), or organolithium reagents like n-butyllithium (n-BuLi).[11]

Experimental Protocol (using n-BuLi):

-

This compound is purified by distillation under reduced pressure and stored under an inert atmosphere.

-

The polymerization is carried out in a flame-dried Schlenk flask under a nitrogen or argon atmosphere.

-

The monomer is dissolved in a dry, aprotic solvent (e.g., tetrahydrofuran or toluene).

-

The initiator, n-butyllithium, is added dropwise to the stirred solution at a controlled temperature (often low temperatures are used to control the polymerization).

-

The reaction is allowed to proceed for a specific time to achieve the desired molecular weight.

-

The polymerization is terminated by the addition of a quenching agent, such as a chlorosilane (e.g., trimethylchlorosilane) or an alcohol.

-

The resulting polymer is precipitated in a non-solvent like methanol, filtered, and dried under vacuum.

Initiators: Strong acids such as trifluoromethanesulfonic acid (triflic acid) or sulfuric acid.[12]

Experimental Protocol (using Triflic Acid):

-

The purified monomer is placed in a dry reaction vessel under an inert atmosphere.

-

The reaction is typically carried out in a non-polar solvent like dichloromethane or in bulk.

-

A catalytic amount of triflic acid is added to the monomer solution at a controlled temperature.

-

The polymerization proceeds until the desired viscosity or molecular weight is reached.

-

The reaction is terminated by the addition of a weak base, such as an amine or ammonia.

-

The polymer is then purified by precipitation or by removing volatile components under vacuum.[13]

Hydrosilylation Crosslinking

The vinyl groups on the polysiloxanes derived from this compound can be crosslinked with a hydrosilane-containing crosslinker in the presence of a platinum catalyst to form a silicone elastomer.[1]

Materials:

-

Vinyl-functional polysiloxane (synthesized via ROP)

-

Hydrosilane crosslinker (e.g., poly(methylhydrosiloxane))

-

Platinum catalyst (e.g., Karstedt's catalyst)

-

Inhibitor (optional, to control the curing rate)

Experimental Protocol:

-

The vinyl-functional polysiloxane and the hydrosilane crosslinker are thoroughly mixed in the desired ratio. The ratio of Si-H to vinyl groups is a critical parameter that determines the crosslink density and the final properties of the elastomer.

-

A catalytic amount of a platinum catalyst is added to the mixture. An inhibitor may also be added to provide a workable pot life at room temperature.

-

The mixture is degassed under vacuum to remove any entrapped air bubbles.

-

The mixture is then cured by heating at a specific temperature for a set duration. The curing profile depends on the catalyst and inhibitor system used.

-

The resulting crosslinked silicone elastomer can be post-cured at a higher temperature to ensure complete reaction and remove any volatile byproducts.[14]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[7] It may cause skin and eye irritation.[7] It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat, when handling this chemical.[15] Store in a cool, well-ventilated area away from heat, sparks, and open flames.[2][15] Hazardous polymerization can occur at temperatures above 150°C.[15]

Conclusion

This compound is a highly versatile and reactive monomer that serves as a fundamental building block in silicone polymer chemistry. Its ability to undergo controlled ring-opening polymerization and subsequent crosslinking via hydrosilylation allows for the synthesis of a wide array of silicone elastomers and resins with tailored properties. This technical guide has provided a detailed overview of its properties, synthesis, characterization, and key applications, along with experimental protocols to aid researchers in its effective utilization. The continued exploration of this compound is expected to lead to the development of new and advanced materials for a variety of applications.

References

- 1. One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 3. Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | C9H18O3Si3 | CID 77507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 3901-77-7 | Benchchem [benchchem.com]

- 6. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 7. Trimethylsiloxane, Cyclotrisiloxane| Changfu Chemical [cfsilicones.com]

- 8. This compound | CAS 3901-77-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. researchgate.net [researchgate.net]

- 10. gelest.com [gelest.com]

- 11. Anionic ring-opening polymerization of a strained phosphirene: A route to polyvinylenephosphines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. The “solid-state” ring-opening cationic polymerization of 1,3,5-trioxane: frozen polymerization for suppression of oligomer formation and synthesis of ultrahigh molecular weight polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. diva-portal.org [diva-portal.org]

- 15. gelest.com [gelest.com]

An In-depth Technical Guide to the Physical Properties of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (CAS No. 3901-77-7). The information is curated for professionals in research and development who require precise data for modeling, formulation, and synthesis applications. This document summarizes key quantitative physical data, outlines standard experimental protocols for their determination, and presents a logical workflow for the physical characterization of liquid chemical compounds.

Core Physical Properties

This compound is an organosiloxane characterized by a six-membered ring composed of alternating silicon and oxygen atoms, with both methyl and vinyl functional groups attached to the silicon atoms.[1] Its appearance is typically a colorless or yellowish transparent liquid.[1][2] This unique structure imparts properties that make it a valuable intermediate in the synthesis of silicone-based polymers and other materials.[3][4]

The physical properties of this compound are critical for its handling, processing, and application in various chemical syntheses. A summary of these properties is presented in the table below.

Table 1: Summary of Physical Properties for this compound

| Physical Property | Value | Units | Conditions |

| Molecular Formula | C₉H₁₈O₃Si₃ | - | - |

| Molecular Weight | 258.49[1][2], 258.50[5][6] | g/mol | - |

| Density | 0.967[1][2][7], 0.9669[5] | g/cm³ | @ 20°C |

| Boiling Point | 201.9[1] | °C | @ 760 mmHg |

| 80[2][5][6][7][8] | °C | @ 20 mmHg | |

| Melting Point | < 0[1][2][7] | °C | - |

| Flash Point | 64.2[1], >65[2][7] | °C | Closed Cup |

| Refractive Index | 1.4215[5] | - | @ 20°C |

| 1.448[2][7] | - | @ 20°C | |

| Vapor Pressure | 0.428 | mmHg | @ 25°C[2] |

Experimental Protocols for Physical Property Determination

The following sections detail the standard methodologies that are generally employed to determine the key physical properties listed above. While protocols specific to this compound are not extensively published, the American Society for Testing and Materials (ASTM) provides standardized procedures for liquids with similar characteristics.

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A standard method for this determination is based on ASTM D1120.[6][9]

-

Principle: A sample is boiled under equilibrium conditions at atmospheric pressure. The temperature of the boiling liquid, corrected for barometric pressure, is recorded as the boiling point.[6]

-

Apparatus: A 100-mL round-bottom, short-neck, heat-resistant glass flask, a water-cooled reflux condenser, boiling stones (typically silicon carbide), a calibrated partial immersion thermometer, and a controlled heat source (e.g., electric heating mantle) are required.[6]

-

Procedure:

-

Measure 60 mL of the sample into the flask.

-

Add a few boiling stones to ensure smooth boiling.

-

Assemble the apparatus, ensuring the thermometer bulb is positioned correctly within the vapor and liquid.

-

Apply heat to the flask to achieve a uniform boiling rate.

-

Allow the system to reach equilibrium, indicated by a stable temperature reading.

-

Record the stable temperature as the observed boiling point.

-

Correct the observed temperature for any deviation from standard atmospheric pressure (760 mmHg).[10]

-

Density, the mass per unit volume, is a fundamental property. ASTM D4052 describes a common method using a digital density meter.[3][11]

-

Principle: A small volume of the liquid sample is introduced into an oscillating U-shaped tube. The change in the oscillation frequency of the tube, which is dependent on the mass of the sample, is used to calculate the density.[12][13]

-

Apparatus: A digital density meter equipped with a U-tube oscillator and a system for electronic excitation, frequency counting, and display. A constant-temperature bath may be required to maintain the sample at the desired measurement temperature.[14]

-

Procedure:

-

Calibrate the instrument with dry air and a reference standard of known density (e.g., pure water).

-

Equilibrate the sample to the measurement temperature (e.g., 20°C).

-

Introduce the sample into the U-tube, ensuring no air bubbles are present. Opaque samples require a procedure to verify the absence of bubbles.[3][15]

-

Allow the instrument's reading to stabilize.

-

Record the density value displayed by the instrument.

-

The refractive index is a dimensionless number that describes how light propagates through a substance. ASTM D1218 is a standard test method for hydrocarbon liquids that can be applied here.[1][5]

-

Principle: The method measures the refractive index using a calibrated refractometer, typically an Abbé-type instrument, by observing the critical angle at which light is refracted through a thin film of the sample.[16]

-

Apparatus: A refractometer with a temperature-controlled prism, a monochromatic light source (typically a sodium D line at 589 nm), and certified liquid reference standards for calibration.[1][2]

-

Procedure:

-

Calibrate the refractometer using a liquid standard with a known refractive index.

-

Ensure the prism surfaces are clean and dry.

-

Apply a small drop of the sample to the prism.

-

Close the prisms and allow the sample to reach thermal equilibrium (e.g., 20°C).

-

Adjust the instrument to bring the boundary line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Read the refractive index from the instrument's scale.

-

Perform multiple readings and average the results for accuracy.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the physical property characterization of a liquid chemical compound like this compound.

Caption: General workflow for physical property characterization of a liquid chemical.

References

- 1. matestlabs.com [matestlabs.com]

- 2. scribd.com [scribd.com]

- 3. store.astm.org [store.astm.org]

- 4. kaycantest.com [kaycantest.com]

- 5. store.astm.org [store.astm.org]

- 6. store.astm.org [store.astm.org]

- 7. store.astm.org [store.astm.org]

- 8. standards.iteh.ai [standards.iteh.ai]

- 9. webstore.ansi.org [webstore.ansi.org]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 12. knowledge.reagecon.com [knowledge.reagecon.com]

- 13. ASTM D4052 - eralytics [eralytics.com]

- 14. psgraw.com [psgraw.com]

- 15. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 16. petrolube.com [petrolube.com]

An In-depth Technical Guide to the Molecular Structure of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3). It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the applications of this versatile organosilicon compound.

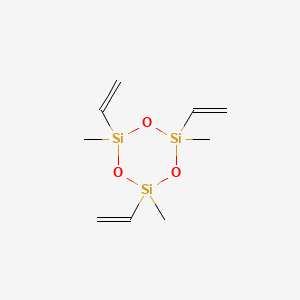

Molecular Structure and Properties

This compound is a cyclic organosilicon compound characterized by a six-membered ring of alternating silicon and oxygen atoms.[1] Each silicon atom is bonded to one methyl group and one vinyl group. This unique structure, combining a stable siloxane backbone with reactive vinyl functional groups, imparts a balance of thermal stability and reactivity, making it a valuable monomer in polymer chemistry.[1]

The IUPAC name for this compound is 2,4,6-triethenyl-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane.[2] Its molecular formula is C₉H₁₈O₃Si₃.[3][4][5][6][7]

Figure 1: Molecular Structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This compound is a colorless to yellowish transparent liquid at room temperature.[3][4][5][6][7]

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈O₃Si₃ | [3][4][5][6][7] |

| Molecular Weight | 258.49 g/mol | [3][4] |

| CAS Number | 3901-77-7 | [3] |

| Appearance | Colorless to yellowish transparent liquid | [3][4] |

| Density | 0.967 g/cm³ | [3][4] |

| Boiling Point | 201.9 °C at 760 mmHg; 80 °C at 20 mmHg | [3][4] |

| Melting Point | < 0 °C | [3][4] |

| Flash Point | 64.2 °C | [3] |

| Refractive Index | 1.448 | [4] |

Computational Data

Computationally derived properties provide further insight into the molecule's characteristics.

| Property | Value | Reference(s) |

| Topological Polar Surface Area | 27.7 Ų | [2] |

| Rotatable Bond Count | 3 | [2] |

| Heavy Atom Count | 15 | [2] |

| Complexity | 243 | [2] |

Synthesis and Experimental Protocols

The most common method for synthesizing this compound is through the controlled hydrolytic condensation of dichloromethylvinylsilane (CH₃(CH₂=CH)SiCl₂). This precursor is readily available and its hydrolysis can be controlled to favor the formation of the cyclic trimer.

Figure 2: Synthesis workflow for this compound.

Experimental Protocol: Synthesis via Hydrolysis

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

Dichloromethylvinylsilane (CH₃(CH₂=CH)SiCl₂)

-

Toluene (anhydrous)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen gas supply

Procedure:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a nitrogen inlet is charged with anhydrous toluene.

-

The system is flushed with nitrogen, and a slow, steady stream of nitrogen is maintained throughout the reaction.

-

Dichloromethylvinylsilane is dissolved in anhydrous toluene and placed in the dropping funnel.

-

A stoichiometric amount of deionized water, also dissolved in toluene, is added dropwise to the stirred solution in the flask over a period of 2-3 hours. The reaction is exothermic and the temperature should be maintained at 20-30°C using an ice bath.

-

After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature to ensure completion of the hydrolysis and condensation.

-

The resulting solution, containing hydrochloric acid as a byproduct, is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by washing with deionized water until the aqueous layer is neutral.

-

The organic layer is separated and dried over anhydrous magnesium sulfate.

-

The drying agent is removed by filtration, and the toluene is removed from the filtrate by rotary evaporation.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule. The table below lists the expected characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H stretch | =C-H (Vinyl) |

| ~2960 | C-H stretch (asymmetric) | -CH₃ (Methyl) |

| ~1600 | C=C stretch | C=C (Vinyl) |

| ~1410 | C-H bend | Si-CH=CH₂ |

| ~1260 | CH₃ symmetric bend | Si-CH₃ |

| ~1020 | Si-O-Si stretch (asymmetric) | Siloxane Ring |

Experimental Protocol:

-

Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) plates.

-

Instrumentation: A standard FTIR spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen, carbon, and silicon environments in the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show a multiplet in the vinyl region (δ 5.7-6.2 ppm) and a sharp singlet in the methyl region (δ ~0.1-0.2 ppm).

-

¹³C NMR: The carbon NMR spectrum will show signals for the vinyl carbons (δ ~130-140 ppm) and the methyl carbons (δ ~ -2 to 0 ppm).

-

²⁹Si NMR: The silicon-29 NMR spectrum is expected to show a single resonance characteristic of the D-type (difunctional) silicon atoms in a cyclotrisiloxane ring.

Experimental Protocol:

-

Sample Preparation: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and ²⁹Si spectra. Chemical shifts are referenced to tetramethylsilane (TMS).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electron impact (EI) is a common ionization method.

Expected Fragmentation Pattern: The mass spectrum of cyclic siloxanes is often complex. The molecular ion peak [M]⁺ at m/z 258 may be observed. A prominent peak is often the [M-15]⁺ ion, corresponding to the loss of a methyl group (•CH₃). Other fragments may arise from the cleavage of the vinyl groups or the siloxane ring.

| m/z Value | Possible Fragment Ion | Description |

| 258 | [C₉H₁₈O₃Si₃]⁺ | Molecular Ion (M⁺) |

| 243 | [M - CH₃]⁺ | Loss of a methyl group |

| 231 | [M - C₂H₃]⁺ | Loss of a vinyl group |

| 207 | [Si₃O₃(CH₃)₂(C₂H₃)₂]⁺ | Loss of methyl and vinyl groups |

| 73 | [Si(CH₃)₃]⁺ | Rearrangement fragment |

Experimental Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: Electron Impact (EI) at 70 eV.

-

Analysis: The fragments are separated by a mass analyzer (e.g., quadrupole) and detected.

Reactivity and Applications

The reactivity of this compound is dominated by two main features: the strained cyclotrisiloxane ring and the pendant vinyl groups.

Ring-Opening Polymerization (ROP)

The strained Si-O-Si bonds in the three-membered ring make it susceptible to cleavage by both anionic and cationic initiators, leading to ring-opening polymerization (ROP). This process forms high molecular weight linear polysiloxanes.

Figure 3: Cationic ring-opening polymerization (ROP) of V3D3.

Reactions of the Vinyl Groups

The vinyl groups are reactive sites for various addition reactions, such as hydrosilylation, which is used for cross-linking silicone polymers to form elastomers (rubbers). They can also participate in cross-coupling reactions.[8]

Relevance in Drug Development and Biomedical Applications

While this compound itself is primarily a monomer, the polymers derived from it, such as poly(methylvinyl)siloxanes, have significant biomedical applications due to their general biocompatibility, biostability, and tunable mechanical properties.[9] These materials are used in medical devices, drug delivery systems, and as coatings.

The biocompatibility of silicone-based polymers is largely attributed to their chemical inertness.[10] However, the interaction between a material surface and biological systems is complex. When a silicone polymer is introduced into a biological environment, a series of events are initiated at the surface, influencing cellular response.

Figure 4: Cellular response to silicone polymer surfaces.

This process begins with the rapid adsorption of proteins from the surrounding biological fluids onto the polymer surface. This adsorbed protein layer then mediates the attachment of cells through cell surface receptors like integrins. The nature of this interaction influences subsequent cellular behaviors such as proliferation, migration, and differentiation, which are critical for tissue integration and the overall success of a biomedical implant.[4] While not a classical signaling pathway, this cascade of surface-mediated events is fundamental to the biocompatibility of materials derived from this compound.

References

- 1. gelest.com [gelest.com]

- 2. researchgate.net [researchgate.net]

- 3. Mass Spectrometry of Synthetic Polysiloxanes: From Linear Models to Plasma Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The influence of micro-topography on cellular response and the implications for silicone implants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. publikationen.reutlingen-university.de [publikationen.reutlingen-university.de]

- 6. youtube.com [youtube.com]

- 7. lookchem.com [lookchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biocompatibility of Liquid Silicone Rubber (LSR) - SIMTEC [simtec-silicone.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (D3V), a key intermediate in the production of specialized silicone polymers. The primary synthetic route detailed herein is the hydrolysis of methylvinyldichlorosilane. This document outlines the experimental protocol, including reaction conditions, purification methods, and characterization of the final product. Quantitative data is presented in tabular format for clarity, and a logical workflow diagram is provided to visualize the synthesis process.

Introduction

This compound, also known as D3V, is a cyclic organosilicon compound with the chemical formula C9H18O3Si3. Its structure consists of a six-membered ring of alternating silicon and oxygen atoms, with each silicon atom bearing one methyl group and one vinyl group. This unique combination of functional groups makes D3V a valuable precursor for the synthesis of vinyl-functionalized silicone polymers, rubbers, and resins. These materials find wide applications in various industries, including electronics, aerospace, and healthcare, owing to their excellent thermal stability, low-temperature flexibility, and crosslinking capabilities. The controlled synthesis of D3V is therefore of significant academic and industrial interest.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the controlled hydrolysis of methylvinyldichlorosilane ((CH₃)(CH₂=CH)SiCl₂). This reaction involves the formation of silanol intermediates which then undergo condensation to form the cyclic trimer.

General Reaction Scheme

The overall reaction can be represented as follows:

3 (CH₃)(CH₂=CH)SiCl₂ + 3 H₂O → [ (CH₃)(CH₂=CH)SiO ]₃ + 6 HCl

This reaction is typically carried out in a suitable organic solvent to control the reaction rate and facilitate the removal of the hydrochloric acid byproduct.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Methylvinyldichlorosilane (CH₃)(CH₂=CH)SiCl₂

-

Anhydrous Toluene

-

Deionized Water

-

Anhydrous Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Condenser

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser is charged with anhydrous toluene.

-

Methylvinyldichlorosilane is dissolved in anhydrous toluene and placed in the dropping funnel.

-

The flask is cooled in an ice bath, and the methylvinyldichlorosilane solution is added dropwise to the stirred toluene over a period of 1-2 hours, maintaining the temperature between 0-5 °C.

-

After the addition is complete, a stoichiometric amount of deionized water is added dropwise, ensuring the temperature does not exceed 10 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

The mixture is transferred to a separatory funnel and washed sequentially with deionized water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

The organic layer is separated and dried over anhydrous magnesium sulfate.

-

The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.

Purification

Purification of the crude product is crucial to remove unreacted starting materials, linear siloxanes, and higher cyclic oligomers.

-

Fractional Vacuum Distillation: This is the most effective method for isolating the desired cyclic trimer from other components based on their boiling point differences.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reaction Parameters

| Parameter | Value |

| Reactant Ratio (Silane:Water) | 1:1 (molar) |

| Solvent | Toluene |

| Reaction Temperature | 0-10 °C |

| Reaction Time | 3-5 hours |

| Purification Method | Vacuum Distillation |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C9H18O3Si3 | |

| Molecular Weight | 258.49 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 80 °C @ 20 mmHg | |

| Density | 0.967 g/cm³ | |

| Refractive Index | 1.448 |

Table 3: Spectroscopic Data

| Technique | Observed Peaks/Signals |

| ¹H NMR (CDCl₃) | δ (ppm): 0.1-0.3 (s, 9H, Si-CH₃), 5.7-6.2 (m, 9H, Si-CH=CH₂) |

| ¹³C NMR (CDCl₃) | δ (ppm): -2.0-0.0 (Si-CH₃), 130-140 (Si-CH=C H₂ and Si-C H=CH₂) |

| GC-MS | m/z consistent with the molecular weight and fragmentation pattern of C9H18O3Si3 |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Conclusion

This technical guide has detailed a robust and reproducible method for the synthesis of this compound via the hydrolysis of methylvinyldichlorosilane. The provided experimental protocol, along with the tabulated data and workflow visualization, offers a comprehensive resource for researchers and professionals in the fields of materials science and drug development. The successful synthesis and purification of this versatile building block are critical for the advancement of novel silicone-based technologies.

An In-depth Technical Guide to 2,4,6-triethenyl-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane

Synonyms: 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane, V3

IUPAC Name: 2,4,6-triethenyl-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane[1]

This technical guide provides a comprehensive overview of 2,4,6-triethenyl-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane (commonly referred to as this compound or V3), a key intermediate in silicone chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, and key applications, supplemented with experimental protocols and data visualizations.

Chemical and Physical Properties

This compound is a cyclic siloxane with a six-membered ring composed of alternating silicon and oxygen atoms. Each silicon atom is substituted with one methyl group and one vinyl group. This unique structure imparts a combination of thermal stability from the siloxane backbone and reactivity from the vinyl functional groups.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3901-77-7 |

| Molecular Formula | C₉H₁₈O₃Si₃ |

| Molecular Weight | 258.49 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Density | 0.967 g/cm³ |

| Boiling Point | 80 °C at 20 mmHg |

| Melting Point | < 0 °C |

| Refractive Index | 1.448 |

| Flash Point | > 65 °C |

| Purity | Typically ≥ 95% |

Synthesis

The synthesis of this compound can be achieved through several routes, with the most common being the controlled hydrolysis of dichloromethylvinylsilane.

Experimental Protocol: Synthesis via Hydrolysis of Dichloromethylvinylsilane

Objective: To synthesize this compound through the controlled hydrolysis of dichloromethylvinylsilane.

Materials:

-

Dichloromethylvinylsilane (CH₂=CH)Si(CH₃)Cl₂

-

Deionized water

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous diethyl ether or toluene

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen gas supply

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Set up a three-necked flask equipped with a dropping funnel, a condenser with a nitrogen inlet, and a magnetic stirrer. Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere to exclude moisture.

-

Charge the flask with a solution of dichloromethylvinylsilane in an anhydrous solvent (e.g., diethyl ether or toluene).

-

Slowly add a stoichiometric amount of deionized water to the dropping funnel.

-

While vigorously stirring the silane solution, add the water dropwise from the dropping funnel. The reaction is exothermic; maintain the temperature between 0-10 °C using an ice bath.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Neutralize the resulting hydrochloric acid by-product by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and wash it twice with deionized water and once with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

Key Applications and Experimental Protocols

The vinyl groups of this compound are highly reactive, making it a versatile precursor for a variety of silicone-based materials.[2] Key applications include the synthesis of vinyl-functionalized polymers, silicone rubbers, and for surface modification.

Anionic ROP is a powerful technique to synthesize well-defined linear or branched polysiloxanes. Using this compound as a monomer in ROP allows for the incorporation of vinyl side groups along the polymer chain.

Experimental Protocol: Anionic ROP of this compound

Objective: To synthesize a linear poly(methylvinylsiloxane) via anionic ring-opening polymerization.

Materials:

-

This compound (V3), freshly distilled

-

Anhydrous toluene

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Hexamethyldisiloxane (MM) as a chain stopper

-

Anhydrous methanol

-

Nitrogen or Argon gas supply

Equipment:

-

Schlenk line

-

Flame-dried glassware (reaction flask, syringes)

-

Magnetic stirrer

-

Temperature-controlled bath

Procedure:

-

Under a high-purity inert atmosphere (N₂ or Ar), add anhydrous toluene to a flame-dried reaction flask equipped with a magnetic stir bar.

-

Inject the freshly distilled this compound monomer into the flask.

-

Cool the reaction mixture to 0 °C using a temperature-controlled bath.

-

Slowly add the n-Butyllithium initiator via syringe. The amount of initiator will determine the target molecular weight of the polymer.

-

Allow the polymerization to proceed at 0 °C for a specified time (e.g., 1-4 hours). The reaction progress can be monitored by taking aliquots and analyzing them by Gel Permeation Chromatography (GPC).

-

To terminate the polymerization, add a slight excess of hexamethyldisiloxane (MM) to cap the living anionic chain ends.

-

Allow the mixture to warm to room temperature and stir for an additional hour.

-

Precipitate the polymer by slowly adding the reaction mixture to a large excess of methanol with vigorous stirring.

-

Collect the polymer by decantation or filtration and dry it under vacuum to a constant weight.

References

In-Depth Technical Guide to 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane, a key organosilicon compound. This document details its chemical identity, physical and chemical properties, synthesis protocols, and its primary applications in polymer chemistry, particularly in the formation of silicone-based materials.

Chemical Identity and Synonyms

This compound is a cyclic siloxane with the chemical formula C9H18O3Si3.[1][2] To facilitate comprehensive literature searches and material sourcing, a list of its common synonyms and identifiers is provided in the table below.

| Identifier Type | Value |

| CAS Number | 3901-77-7[1][2][3][4][5] |

| Molecular Formula | C9H18O3Si3[1][2] |

| Molecular Weight | 258.49 g/mol [1][2] |

| IUPAC Name | 2,4,6-Trimethyl-2,4,6-trivinyl-1,3,5,2,4,6-trioxatrisilinane |

| Synonyms | Methylvinylsiloxane cyclic trimer, Trimethyltrivinylcyclotrisiloxane, V3, VMC, 2,4,6-Triethenyl-2,4,6-trimethylcyclotrisiloxane[3] |

| EINECS Number | 223-458-5[3] |

| InChI Key | BVTLTBONLZSBJC-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is a colorless to yellowish transparent liquid with a unique combination of vinyl and methyl groups, providing a balance of reactivity and stability.[1][3][4] These properties make it a versatile precursor in the synthesis of advanced silicone materials.

| Property | Value |

| Appearance | Colorless to yellowish transparent liquid[3][4] |

| Density | 0.95 - 0.967 g/cm³[2][3] |

| Boiling Point | 80 °C at 20 mmHg[2][3] |

| Flash Point | 64.2 °C[2][3] |

| Refractive Index | ~1.448[3] |

| Melting Point | < 0 °C[3] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the vinylation of trimethylcyclotrisiloxane.[1]

Materials:

-

Trimethylcyclotrisiloxane

-

Vinylmagnesium bromide or vinyl lithium

-

Anhydrous toluene or tetrahydrofuran (THF)

-

Sulfuric acid or potassium hydroxide (catalyst)

-

Anhydrous sodium sulfate

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon source)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

-

Dissolve trimethylcyclotrisiloxane in anhydrous THF in the flask.

-

Slowly add the vinylation reagent (e.g., vinylmagnesium bromide) to the solution via the dropping funnel at a controlled temperature, typically between 60-80°C.[1]

-

Add a catalytic amount of sulfuric acid or potassium hydroxide to the reaction mixture.

-

Maintain the reaction under an inert atmosphere and stir vigorously for several hours. Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the organic layer with a suitable solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under vacuum to obtain pure this compound.[1]

Anionic Ring-Opening Polymerization (AROP) of this compound

This protocol describes the synthesis of poly(methylvinylsiloxane) (PMVS) via anionic ring-opening polymerization.

Materials:

-

This compound (monomer)

-

Anionic initiator (e.g., n-butyllithium, potassium silanolate)

-

Anhydrous solvent (e.g., toluene, THF)

-

Terminating agent (e.g., chlorotrimethylsilane)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Thoroughly dry all glassware and purge with nitrogen or argon.

-

Dissolve the monomer in the anhydrous solvent in a reaction flask.

-

Introduce the anionic initiator to the solution at the desired reaction temperature. The polymerization can be controlled and is often "living" in nature.

-

Allow the polymerization to proceed for the desired time to achieve the target molecular weight. The progress can be monitored by analyzing the viscosity of the solution or by taking aliquots for GPC analysis.

-

Terminate the polymerization by adding a terminating agent, such as chlorotrimethylsilane, which will cap the reactive polymer chain ends.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

-

Filter and dry the resulting poly(methylvinylsiloxane) under vacuum.

Quantitative Data

Thermal Properties of Poly(dimethylsiloxane) (PDMS) - A Related Polymer

While specific data for polymers derived solely from this compound is dispersed across various studies, the following table provides typical thermal properties of polydimethylsiloxane (PDMS), a closely related and well-characterized silicone polymer, to offer a comparative baseline. The incorporation of vinyl groups can influence these properties.

| Thermal Property | Typical Value Range | Analytical Method |

| Glass Transition Temperature (Tg) | -125 to -120 °C | Differential Scanning Calorimetry (DSC) |

| Melting Temperature (Tm) | -40 to -35 °C | Differential Scanning Calorimetry (DSC) |

| Decomposition Temperature (in N2) | > 300 °C | Thermogravimetric Analysis (TGA) |

Mechanical Properties of Silicone Rubber

The mechanical properties of silicone elastomers derived from vinyl-functionalized siloxanes can be tailored based on the formulation and curing conditions. The following table presents a general range of mechanical properties for typical silicone rubbers.

| Mechanical Property | Typical Value Range |

| Hardness (Shore A) | 3 - 90 |

| Tensile Strength | 5 - 11 N/mm² |

| Elongation at Break | 100 - 1100% |

| Tear Strength (ASTM D 624) | 5 - 55 N/mm |

| Compression Set (22h / 175°C) | 5 - 25% |

Mandatory Visualizations

Synthesis of this compound

Caption: Synthesis workflow for this compound.

Anionic Ring-Opening Polymerization (AROP)

References

Hydrolytic Stability of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolytic stability of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (VMC). While VMC is generally recognized for its robust stability in aqueous environments under neutral conditions, its susceptibility to hydrolysis under acidic or basic catalysis is a critical consideration in various applications, including pharmaceutical and biomedical material development. This document synthesizes available data on the hydrolysis of analogous cyclosiloxane compounds to infer the stability profile of VMC. It details the underlying reaction mechanisms, factors influencing degradation rates, and standard experimental protocols for assessing hydrolytic stability. Quantitative data from related compounds are presented to provide a comparative framework, and key concepts are illustrated through reaction pathway and experimental workflow diagrams.

Introduction

This compound, a key monomer in the synthesis of specialized silicone polymers, possesses a unique combination of reactive vinyl groups and a stable siloxane backbone. Its hydrolytic stability is a pivotal characteristic, dictating its storage, handling, and performance in aqueous or humid environments. While product literature often cites "no significant reaction with aqueous systems" under neutral pH, the presence of acidic or basic conditions can catalyze the cleavage of the siloxane bonds, leading to ring-opening and the formation of linear siloxanols.[1] Understanding the kinetics and mechanisms of this degradation is essential for ensuring the long-term stability and performance of materials derived from VMC.

Factors Influencing Hydrolytic Stability

The rate and extent of hydrolysis of cyclosiloxanes like VMC are primarily influenced by the following factors:

-

pH of the Medium: The hydrolysis of siloxane bonds is significantly accelerated in the presence of acids or bases.[2][3] The reaction rate is typically at its minimum around neutral pH.[4]

-

Temperature: As with most chemical reactions, an increase in temperature generally leads to a higher rate of hydrolysis.[4]

-

Solvent System: The polarity and composition of the solvent can influence the rate of hydrolysis. For instance, the presence of alcohols can lead to alcoholysis in addition to hydrolysis.[5]

-

Presence of Catalysts: Besides protons and hydroxide ions, other species can catalyze siloxane bond cleavage.

Quantitative Data on Hydrolysis of Analogous Siloxanes

Table 1: Hydrolysis Rate Constants of Polydimethylsiloxanes (PDMS) at 24°C

| pH | Medium | Rate Constant (mgSi L⁻¹ day⁻¹) | Reference |

| 2 | HCl Solution | 0.07 | [6] |

| 5.7 | Demineralised Water | 0.002 | [6] |

| 12 | NaOH Solution | 0.28 | [6] |

Table 2: Comparative Hydrolysis Data for Silanes

| Compound | Conditions | Rate Constant | Reference |

| Tris-(2-methoxyethoxy)phenylsilane | pH > 7 (Base Catalyzed) | Slope of log(k) vs pH ≈ 1 | [3] |

| Tris-(2-methoxyethoxy)phenylsilane | pH < 7 (Acid Catalyzed) | Slope of log(k) vs pH ≈ -1 | [3] |

| Alkyltrialkoxysilanes | Aqueous Solution | Pseudo first-order kinetics | [3] |

Note: The data presented are for analogous compounds and should be used as a qualitative guide to the expected behavior of this compound.

Hydrolysis Mechanism

The hydrolysis of the cyclotrisiloxane ring in VMC proceeds through a nucleophilic attack on the silicon atom. The mechanism differs under acidic and basic conditions.

Acid-Catalyzed Hydrolysis

Under acidic conditions, a proton coordinates to the oxygen atom of a siloxane bond, making the silicon atom more electrophilic and susceptible to nucleophilic attack by a water molecule.

Caption: Acid-catalyzed hydrolysis pathway of VMC.

Base-Catalyzed Hydrolysis

In basic conditions, a hydroxide ion directly attacks the silicon atom, leading to the formation of a pentacoordinate intermediate that subsequently undergoes ring-opening.

Caption: Base-catalyzed hydrolysis pathway of VMC.

Experimental Protocol for Hydrolytic Stability Testing

The following is a representative protocol for evaluating the hydrolytic stability of this compound. This protocol is based on established methods for testing the stability of silicones and can be adapted for specific research needs.[2][7]

Materials and Equipment

-

This compound (VMC)

-

Deionized water

-

Buffer solutions (pH 4, 7, and 10)

-

High-density polyethylene (HDPE) or glass containers

-

Constant temperature oven or water bath

-

Analytical balance

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC)

-

Internal standard for chromatography (e.g., a non-reactive, soluble siloxane)

Experimental Workflow

Caption: General experimental workflow for VMC hydrolytic stability testing.

Procedure

-

Sample Preparation:

-

Accurately weigh a known amount of VMC (e.g., 100 mg) into separate, clean HDPE or glass containers.

-

Add a specific volume (e.g., 100 mL) of the desired buffer solution (pH 4, 7, or 10) to each container.

-

Seal the containers tightly to prevent evaporation.

-

-

Incubation:

-

Place the sealed containers in a constant temperature oven or water bath set to the desired temperature (e.g., 25°C, 50°C, or 70°C).

-

At predetermined time intervals (e.g., 0, 24, 48, 72, 168 hours), remove a container for each pH condition for analysis.

-

-

Sample Analysis:

-

For each time point, extract an aliquot of the aqueous solution with a suitable organic solvent (e.g., hexane or dichloromethane).

-

Add a known concentration of an internal standard to the organic extract.

-

Analyze the organic extract using GC-MS or HPLC to determine the concentration of the remaining VMC and identify any degradation products.

-

-

Data Analysis:

-

Quantify the concentration of VMC at each time point relative to the internal standard.

-

Plot the concentration of VMC versus time for each pH and temperature condition.

-

Determine the rate of hydrolysis, and if applicable, calculate the hydrolysis rate constant.

-

Identification of Potential Degradation Products

The primary degradation products from the hydrolysis of this compound are expected to be linear and cyclic siloxanols. The initial ring-opening would likely produce 1,3,5-Trivinyl-1,3,5-trimethyl-1,3,5-trisiloxanetriol. This species can then undergo further condensation reactions to form larger linear or cyclic siloxanes. Analytical techniques such as GC-MS are crucial for the separation and identification of these degradation products.[8]

Conclusion

This compound exhibits high hydrolytic stability under neutral pH conditions. However, its degradation is significantly accelerated in the presence of acids or bases. For applications in drug development and biomedical research where aqueous environments are prevalent, a thorough understanding and evaluation of its hydrolytic stability under relevant pH and temperature conditions are imperative. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers and scientists working with this versatile siloxane monomer. Further studies are warranted to establish quantitative hydrolysis kinetics for VMC to enable more precise predictions of its long-term performance and stability.

References

- 1. researchgate.net [researchgate.net]

- 2. scientificspectator.com [scientificspectator.com]

- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 4. benchchem.com [benchchem.com]

- 5. doria.fi [doria.fi]

- 6. researchgate.net [researchgate.net]

- 7. ASTM D2619 (Hydrolytic Stability) – SPL [spllabs.com]

- 8. mdpi.com [mdpi.com]

Thermal Stability of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of polymers derived from 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane. While specific quantitative data for the homopolymer is not extensively available in public literature, this document synthesizes information from closely related vinyl-functionalized polysiloxanes to offer a comprehensive overview of expected thermal behavior, degradation mechanisms, and key analytical methodologies.

Introduction to Vinyl-Functionalized Polysiloxanes